7-Methylnaphthalene-2-carbaldehyde
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Overview
Description
7-Methylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 7-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, where 7-methylnaphthalene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonic acids under appropriate conditions.
Major Products:
Oxidation: 7-Methylnaphthalene-2-carboxylic acid.
Reduction: 7-Methylnaphthalene-2-methanol.
Substitution: Depending on the electrophile, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
7-Methylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylnaphthalene-2-carbaldehyde involves its reactivity due to the presence of the aldehyde group. This group can participate in various nucleophilic addition reactions, forming intermediates that can further react to produce a wide range of products. The naphthalene ring system also contributes to its reactivity, allowing for electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
2-Naphthaldehyde: Similar structure but lacks the methyl group at the 7th position.
7-Methylnaphthalene: Similar structure but lacks the aldehyde group at the 2nd position.
Naphthalene-2-carboxaldehyde: Similar structure but lacks the methyl group at the 7th position.
Uniqueness: 7-Methylnaphthalene-2-carbaldehyde is unique due to the combination of the methyl and aldehyde groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
7-methylnaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUMKLMVSUUTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364831 |
Source
|
Record name | 7-methylnaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-18-8 |
Source
|
Record name | 7-methylnaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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